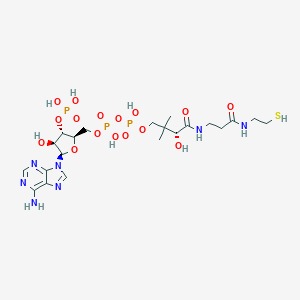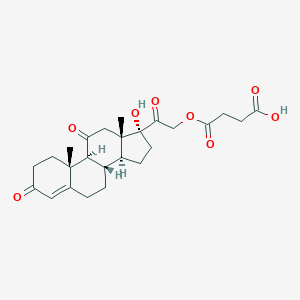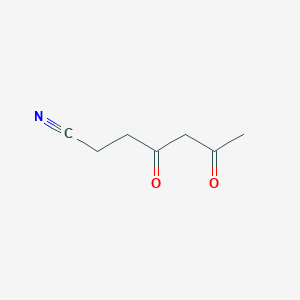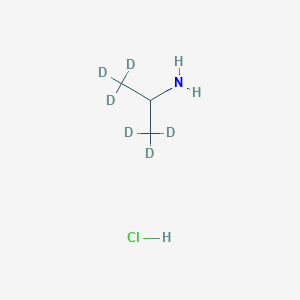
coenzyme A
Übersicht
Beschreibung
Coenzyme A (CoA) is a coenzyme, notable for its role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It is involved in a large number of biochemical processes functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties .
Synthesis Analysis
CoA biosynthesis requires cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP) . Current methodologies for addressing the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) include the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .Molecular Structure Analysis
The structure of CoA involves several components: 3′-phosphoadenosine, diphosphate (organophosphate anhydride), pantoic acid, β-alanine, and cysteamine . The functional portion of this complex molecule is the sulfhydryl (―SH) group at one end .Chemical Reactions Analysis
CoA is a cofactor in enzymatic acyl transfer reactions. It participates in the biosynthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . Acyl-CoA metabolites have been shown to be chemically more reactive than the corresponding acyl glucuronides .Physical And Chemical Properties Analysis
CoA is a highly versatile molecule, serving metabolic functions in both the anabolic and catabolic pathways . A tailored metabolite profiling method based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) has been developed for the absolute quantification of intracellular CoA .Wissenschaftliche Forschungsanwendungen
1. Coenzyme A in Neurodegeneration
This compound plays a crucial role in cellular metabolism, with over 100 metabolic reactions depending on it. Mutations in the pantothenate kinase 2 gene, which is crucial in the biosynthesis of this compound, can cause severe neurodegenerative disorders. Studies have suggested therapeutic strategies involving the generation of this compound precursors to treat such neurodegenerations (Di Meo et al., 2017).
2. This compound Biosynthesis in Plants
In plants, this compound is synthesized from pantothenate through a five-step process. The genes and enzymes involved in this biosynthesis have been identified and characterized, highlighting the critical role of this compound in plant metabolism (Kupke et al., 2003).
3. This compound and Human Health
Recent research has highlighted the importance of this compound in human health, particularly in its association with neurodegenerative disorders. The biosynthesis and regulation of this compound in bacteria, plants, and mammals are essential for understanding its role in various diseases (Leonardi et al., 2005).
4. This compound in Cardiac Health
Mutations in the PPCS gene, which is involved in this compound biosynthesis, have been linked to autosomal-recessive dilated cardiomyopathy. This discovery connects CoA synthesis to cardiac health, suggesting potential therapeutic targets (Iuso et al., 2018).
5. This compound and Redox Regulation
This compound is involved in redox regulation through a process called CoAlation, where it attaches to cysteine thiols on proteins. This post-translational modification affects key enzymes and is significant under stress conditions, playing a crucial role in maintaining cellular homeostasis (Tsuchiya et al., 2017).
6. Regulation of this compound Biosynthesis
The regulation of CoA biosynthesis is governed by pantothenate kinases (PanKs). The importance of these enzymes has been demonstrated through genetic studies in mammals, revealing their critical physiological functions (Dansie et al., 2014).
Wirkmechanismus
Target of Action
Coenzyme A (CoA) is a coenzyme that is well known for its role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle
- Galactoside O-acetyltransferase in Escherichia coli
- 3-hydroxy-3-methylglutaryl-coenzyme A reductase in humans
- Fatty acid metabolism regulator protein in Shigella flexneri
- Histone acetyltransferase KAT5 in humans
- Acetyl-CoA acetyltransferase in humans and Zoogloea ramigera
- Citrate synthase in mitochondria
These enzymes play crucial roles in various metabolic processes, and CoA’s interaction with them is vital for their function.
Mode of Action
CoA functions as an acyl group carrier. It can react with carboxylic acids to form thioesters, thus functioning as an acyl group carrier . This function involves the reactive sulfhydryl group through the formation of thioester linkages with acyl groups . It assists in transferring fatty acids from the cytoplasm to mitochondria .
Biochemical Pathways
CoA plays a central role in cell metabolism, post-translational modification, and gene expression . It is involved in a large number of biochemical processes, primarily modulating lipid and ketone metabolism, as well as protein modification . It is also involved in the citric acid cycle, making it a pivotal player in generating energy .
Pharmacokinetics
It is known that coa is synthesized from cysteine, pantothenate (vitamin b5), and adenosine triphosphate (atp) . The intracellular concentration and distribution in different cellular compartments of CoA and its derivatives are controlled by several extracellular stimuli such as nutrients, hormones, metabolites, and cellular stresses .
Result of Action
CoA and its derivatives exert central influence over various physiological processes. They primarily modulate lipid and ketone metabolism, as well as protein modification . In cancer, enzymes such as acetyl-CoA synthetase 2, ATP citrate lyase, and acetyl-CoA carboxylase regulate lipid synthesis and energy metabolism by modulating acetyl-CoA levels .
Action Environment
Enzyme activity, including that of CoA, can be affected by a variety of environmental factors, such as temperature, pH, and concentration . Enzymes work best within specific temperature and pH ranges, and sub-optimal conditions can cause an enzyme to lose its ability to bind to a substrate . High temperatures can cause enzymes to denature, a process that changes the substance’s natural properties .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Coenzyme A participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of acyl-coenzyme A thioesters (acyl-CoAs), which are important for developing bioanalytical methods and evaluating chemical reactivity . The interactions between this compound and these biomolecules are crucial for its function in biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the suppression of genes related to this compound synthesis can lead to growth retardation in vitro, indicating the importance of this compound for cellular proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, this compound is synthesized in a pathway consisting of four enzymes, with dephospho-CoA kinase (DPCK) catalyzing the last step .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in numerous metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the synthesis of acyl-coenzyme A thioesters, which are important intermediates in many metabolic processes .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOEKWQDUBAIZ-IBOSZNHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N7O16P3S | |
| Record name | Coenzyme A | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Coenzyme_A | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS], Solid | |
| Record name | Coenzyme A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13068 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Coenzyme A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
85-61-0 | |
| Record name | Coenzyme A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Coenzyme A | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Coenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAA04E81UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coenzyme A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)











![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
